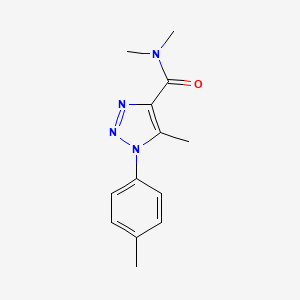
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential application in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating the activity of the endocannabinoid system. Specifically, it may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that hydrolyzes the endocannabinoid anandamide. By inhibiting FAAH, N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide may increase the levels of anandamide, which can activate cannabinoid receptors and produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to produce analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been reported to exhibit antioxidant and neuroprotective properties. However, the exact biochemical and physiological effects of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide is its potential as a lead compound for the development of novel analgesic and anti-inflammatory agents. It is also relatively easy to synthesize and purify. However, one of the limitations of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide. One direction is the investigation of its potential as a modulator of the endocannabinoid system in various disease states, such as chronic pain, inflammation, and neurodegenerative disorders. Another direction is the development of novel analogs and derivatives of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide with improved pharmacological properties, such as increased solubility and selectivity for specific targets. Additionally, the investigation of the biochemical and physiological effects of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide in various cell and animal models can provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide can be achieved by the reaction of 3-ethoxybenzaldehyde and 4-methyl-1H-pyrazole-5-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide has been studied for its potential application in various fields of scientific research. In medicinal chemistry, it has been evaluated as a potential lead compound for the development of novel analgesic and anti-inflammatory agents. In pharmacology, it has been investigated for its potential as a modulator of the endocannabinoid system. In biochemistry, it has been studied for its potential role in the regulation of oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-(3-ethoxyphenyl)-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-19-13-6-4-5-12(7-13)16-14(18)10-17-9-11(2)8-15-17/h4-9H,3,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHFTBUCCSJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)CN2C=C(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)



![5-cyclopropyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7530849.png)
![N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]methanesulfonamide](/img/structure/B7530856.png)
![1-[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7530858.png)



![N-[(2-imidazol-1-ylphenyl)methyl]-3-methylbutanamide](/img/structure/B7530887.png)
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)